Bicalutamide O-beta-D-glucuronide

Vue d'ensemble

Description

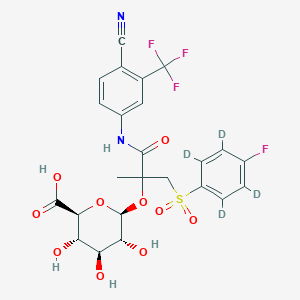

Bicalutamide O-beta-D-glucuronide is a metabolite of bicalutamide, a non-steroidal antiandrogen medication primarily used to treat prostate cancer. This compound is formed through the glucuronidation of bicalutamide, a process that enhances its solubility and facilitates its excretion from the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bicalutamide O-beta-D-glucuronide involves the glucuronidation of bicalutamide. This reaction typically requires the presence of uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to bicalutamide . The reaction conditions often include a mildly acidic to neutral pH and a temperature range of 25-37°C.

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger volumes. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as chromatography to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Bicalutamide O-beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off by beta-glucuronidase enzymes . This reaction regenerates the parent compound, bicalutamide.

Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of beta-glucuronidase enzymes, which are active under mildly acidic conditions (pH 4.5-6.5) and at temperatures around 37°C .

Major Products Formed: The major product formed from the hydrolysis of this compound is bicalutamide, which can then exert its pharmacological effects .

Applications De Recherche Scientifique

Bicalutamide O-beta-D-glucuronide is used extensively in scientific research, particularly in the fields of pharmacology and toxicology. It serves as a model compound to study the metabolism and excretion of bicalutamide. Additionally, it is used in proteomics research to investigate protein interactions and modifications .

Mécanisme D'action

Bicalutamide O-beta-D-glucuronide itself does not exert pharmacological effects. Instead, it is a metabolite that facilitates the excretion of bicalutamide from the body. Bicalutamide, the parent compound, acts by binding to androgen receptors and blocking the action of androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Hydroxybicalutamide

- Hydroxybicalutamide glucuronide

- Bicalutamide

Uniqueness: Bicalutamide O-beta-D-glucuronide is unique in that it is specifically formed through the glucuronidation of bicalutamide. This modification enhances its solubility and facilitates its excretion, distinguishing it from other metabolites such as hydroxybicalutamide and hydroxybicalutamide glucuronide .

Activité Biologique

Bicalutamide O-beta-D-glucuronide is a metabolite derived from bicalutamide, a non-steroidal anti-androgen primarily used in the treatment of prostate cancer. Understanding the biological activity of this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects. This article delves into the metabolic pathways, pharmacokinetics, and biological effects of this compound, supported by relevant data tables and research findings.

Overview of Bicalutamide

Bicalutamide (CAS: 90357-06-5) is an anti-androgen drug that selectively inhibits androgen receptors (AR) to block the effects of androgens like testosterone and dihydrotestosterone (DHT). It is predominantly utilized for treating localized and advanced prostate cancer, often in combination with other therapies such as luteinizing hormone-releasing hormone (LHRH) analogs .

Key Pharmacological Properties

- Mechanism of Action : Bicalutamide acts as a competitive antagonist at the androgen receptor, thereby inhibiting androgen-mediated cellular proliferation in prostate tissues .

- Bioavailability : Bicalutamide is well-absorbed following oral administration, with an approximate half-life of 5.9 days .

- Metabolism : The drug undergoes extensive hepatic metabolism, primarily through hydroxylation and glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes .

Metabolic Pathways

The metabolism of bicalutamide involves the formation of various metabolites, including this compound. This glucuronidation process is crucial as it influences the pharmacokinetics and biological activity of the drug.

Glucuronidation Process

- Enzymatic Catalysis : Bicalutamide is metabolized by UGT enzymes, particularly UGT1A9, which plays a significant role in converting both (R)- and (S)-bicalutamide into their respective glucuronides .

- Tissue Distribution : Studies indicate that liver and kidney microsomes are primarily responsible for the glucuronidation of bicalutamide, with lesser activity observed in intestinal tissues (Table 1).

| Tissue Type | Glucuronidation Activity |

|---|---|

| Liver | High |

| Kidney | Moderate |

| Intestine | Low |

Biological Activity of this compound

The biological activity of this compound is characterized by its pharmacological effects and interactions with androgen receptors.

Inhibition of Androgen Receptors

This compound exhibits reduced affinity for androgen receptors compared to its parent compound. This reduced activity suggests that while glucuronidation aids in detoxification and elimination, it may also diminish the therapeutic efficacy against prostate cancer cells .

Case Studies

Several clinical studies have evaluated the pharmacokinetics and biological effects of bicalutamide and its metabolites:

- Clinical Trial Data : In a study involving prostate cancer patients, higher levels of this compound were correlated with decreased prostate-specific antigen (PSA) levels, indicating a potential link between glucuronidation and therapeutic outcomes .

- Pharmacokinetic Variability : Inter-individual variability in UGT enzyme activity can lead to differences in glucuronidation rates, affecting both drug efficacy and safety profiles across patient populations .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[1-[4-cyano-3-(trifluoromethyl)anilino]-2-methyl-1-oxo-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F4N2O10S/c1-23(10-41(37,38)14-6-3-12(25)4-7-14,40-21-18(33)16(31)17(32)19(39-21)20(34)35)22(36)30-13-5-2-11(9-29)15(8-13)24(26,27)28/h2-8,16-19,21,31-33H,10H2,1H3,(H,30,36)(H,34,35)/t16-,17-,18+,19-,21-,23?/m0/s1/i3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKHNYWINRLUAP-PIAAOKSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F4N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747145 | |

| Record name | 1-[4-Cyano-3-(trifluoromethyl)anilino]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-methyl-1-oxopropan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151262-59-8 | |

| Record name | 1-[4-Cyano-3-(trifluoromethyl)anilino]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-methyl-1-oxopropan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.